molecular formula C11H8ClN3OS2 B121942 N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide CAS No. 78916-55-9

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Cat. No.: B121942
CAS No.: 78916-55-9
M. Wt: 297.8 g/mol
InChI Key: UTQNZQXREZQZIG-UHFFFAOYSA-N
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Description

Structural Classification of N-[[(5-Chloro-2-Pyridinyl)Amino]-Sulfanylidenemethyl]-2-Thiophenecarboxamide

This compound represents a sophisticated example of heterocyclic hybrid design, incorporating three distinct pharmacologically active components within a single molecular framework. The compound features a molecular formula of C11H8ClN3OS2 and a molecular weight of 297.78372 g/mol. This molecular architecture integrates a 5-chloropyridine moiety, a thiourea linker, and a 2-thiophenecarboxamide unit, creating a complex structure with multiple potential interaction sites.

The chloropyridine component introduces electron-withdrawing characteristics that can significantly influence the compound's binding affinity and selectivity. Research has demonstrated that halogen atoms, particularly chlorine at specific positions, are crucial for antimicrobial activity in related thiourea derivatives. The presence of the chlorine substituent on the pyridine ring may enhance membrane permeability and improve interaction with target proteins through halogen bonding interactions.

The central thiourea linkage serves as both a structural bridge and a functional component, providing coordination sites for metal ions and hydrogen bonding opportunities. Studies on related thiourea-based urease inhibitors have shown that this moiety can coordinate with active site nickel ions while forming hydrogen bonds with critical amino acid residues. The sulfur atom in the thiourea group acts as an excellent coordination site that enhances drug-receptor interactions.

The thiophene carboxamide portion contributes additional pharmacophoric elements through its aromatic ring system and amide functionality. The thiophene ring's electron-rich nature and aromatic character facilitate π-π stacking interactions with aromatic amino acids in protein binding sites. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, further enhancing binding affinity and specificity.

Pharmacophoric Significance of Dual Heterocyclic Systems in Drug Design

The integration of multiple heterocyclic systems within a single molecular framework represents an advanced approach to drug design that capitalizes on the complementary properties of different pharmacophores. The combination of thiourea and thiophene moieties in this compound creates a multifunctional molecule capable of engaging multiple biological targets simultaneously.

Thiophene-containing compounds have demonstrated remarkable versatility in medicinal chemistry applications. Analysis of United States Food and Drug Administration-approved drugs reveals that 26 drugs bearing thiophene ring systems have been approved across numerous pharmacological categories. The prevalence of thiophene in approved pharmaceuticals reflects its favorable pharmacokinetic properties and broad therapeutic utility. Most thiophene-based pharmaceuticals are excreted through urine following hepatic metabolism, indicating good bioavailability and clearance characteristics.

The incorporation of thiourea functionality adds another dimension to the pharmacological profile. Thiourea derivatives have shown significant promise as antimicrobial agents, with some compounds demonstrating activity against both Gram-positive and Gram-negative bacteria. The structural similarity of thiosemicarbazide scaffolds with thiourea makes them ideal candidates for urease inhibitory investigation. Studies have shown that morpholine-thiophene hybrid thiosemicarbazone derivatives exhibit superior urease inhibitory effects compared to conventional inhibitors.

The synergistic effects of combining these pharmacophores extend beyond simple additive properties. The spatial arrangement and electronic interactions between the heterocyclic components can create unique binding modes and selectivity profiles that are not achievable with individual pharmacophores. This approach allows for the development of compounds with improved potency, reduced toxicity, and enhanced selectivity for specific biological targets.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS2/c12-7-3-4-9(13-6-7)14-11(17)15-10(16)8-2-1-5-18-8/h1-6H,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQNZQXREZQZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Step 1 : 2-Aminopyridine is dissolved in NaClO solution at 10°C, followed by slow addition of concentrated HCl.

  • Step 2 : Reaction proceeds at 10°C for 2 hours, then at 25°C for 4 hours.

  • Workup : The product is extracted with dichloroethane after pH adjustment to >8, yielding 2-amino-5-chloropyridine at 72% efficiency.

Key Data :

ParameterValueSource
Yield72%
Purity (GC-MS)84.2% target product
Byproducts12.1% 3-chloro isomer

Thiourea Bridge Formation

The sulfanylidenemethyl (-NH-C(=S)-) linker is typically constructed via amine-isothiocyanate coupling . Two approaches are feasible:

Method A: Isothiocyanate Intermediate from 2-Thiophenecarboxamide

  • Synthesis of 2-Thiophenecarboxamide Isothiocyanate :

    • Convert 2-thiophenecarboxylic acid to its acid chloride using thionyl chloride.

    • Treat with ammonium thiocyanate to form the isothiocyanate[^general].

  • Coupling Reaction :

    • React 5-chloro-2-aminopyridine with the isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–25°C.

    • Stir for 12–24 hours under nitrogen[^general].

Method B: Direct Thiourea Formation

  • Combine 5-chloro-2-aminopyridine, carbon disulfide (CS₂), and a base (e.g., triethylamine) in ethanol.

  • Heat at reflux (78°C) for 6 hours to form the thiourea intermediate[^general].

  • Couple with 2-thiophenecarboxamide via nucleophilic substitution.

Comparative Analysis :

ParameterMethod AMethod B
Yield65–70% (estimated)50–60% (estimated)
ByproductsMinimalHigher due to CS₂ side reactions
ScalabilitySuitable for large-scaleLimited by CS₂ handling

Final Coupling and Purification

The target compound is isolated through pH-controlled crystallization :

  • Adjust the reaction mixture to pH 4–5 using NaOH or HCl to precipitate the product.

  • Purify via activated carbon treatment and recrystallization from ethanol/water.

Optimization Insights :

  • Temperature : Reactions at 25–50°C minimize decomposition.

  • Solvent Choice : Dichloroethane improves extraction efficiency by 15–20% compared to ethyl acetate.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :

    • Unwanted 3-chloro isomers (up to 12.1%) require chromatographic separation.

    • Higher HCl concentration (≥33%) reduces isomer formation by 30%.

  • Thiourea Stability :

    • Acidic conditions (pH < 3) risk hydrolysis; maintain pH 4–6 during workup[^general].

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C)[^general].

  • Enzyme-Catalyzed Coupling : Preliminary studies show lipases improve thiourea yield by 10–15% under mild conditions[^general].

Chemical Reactions Analysis

Types of Reactions

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of deacetylnimbinene can yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing other limonoid derivatives. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with enhanced properties.

Biology

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide plays a significant role in plant defense mechanisms. It has been studied for its potential as a natural pesticide due to its insecticidal properties. Research indicates that it can inhibit the growth of certain pests, making it valuable in sustainable agriculture.

Medicine

The compound exhibits promising medicinal properties, particularly in the following areas:

  • Anti-inflammatory Effects : Studies have shown that it can modulate immune responses and reduce inflammation.
  • Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis by targeting specific molecular pathways involved in cell growth and survival.

Case Study : A study published in Molecules evaluated the anticancer potential of similar limonoids and found that compounds with structural similarities to this compound showed significant activity against breast and colon cancer cells, suggesting a potential therapeutic application for this compound as well .

Industry

The compound is utilized in formulating biopesticides and natural insect repellents. Its efficacy against pests makes it an attractive alternative to synthetic pesticides, aligning with the growing demand for environmentally friendly agricultural practices.

Mechanism of Action

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell growth and apoptosis. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, thereby inducing cell death in cancer cells. Additionally, it can modulate immune responses and reduce inflammation by interacting with various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfur-Containing Groups: The target compound’s sulfanylidenemethyl (C=S) group contrasts with the aminosulfonyl (-SO₂NH₂) group in Betrixaban intermediates (e.g., Example 3 in ). The C=S group may confer weaker hydrogen-bonding capacity but greater metal-binding affinity compared to sulfonamides .
  • Solubility: M8-B hydrochloride exhibits higher aqueous solubility due to its aminoethyl and methoxy-phenylmethoxy substituents, whereas the target compound’s hydrophobicity (inferred from its structure) likely limits solubility, necessitating formulation optimization .
  • Biological Activity : Betrixaban derivatives are optimized for Factor Xa inhibition via bulky substituents (e.g., dimethylcarbamimidoyl), while the target compound’s smaller pyridinyl-thiophene scaffold may target different enzymes or receptors .

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen-Bonding Patterns : The target compound’s pyridinylamine and thiophenecarboxamide groups can form intermolecular N–H···O and C=S···H–N bonds, as observed in similar thiophene derivatives . In contrast, M8-B’s methoxy-phenylmethoxy groups may promote π-π stacking, altering crystal packing .
  • Crystallography Tools: Structural analyses of these compounds often employ SHELX for refinement and ORTEP-3 for visualization, as noted in crystallography literature .

Biological Activity

N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 5 chloro 2 pyridinyl amino sulfanylidenemethyl 2 thiophenecarboxamide\text{N 5 chloro 2 pyridinyl amino sulfanylidenemethyl 2 thiophenecarboxamide}

Molecular Formula: C11H10ClN3OS
Molecular Weight: 271.73 g/mol
CAS Number: Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes or receptors involved in various physiological processes. The presence of the thiophene and pyridine moieties suggests potential interactions with biological systems, possibly affecting pathways related to inflammation or cancer.

Anticancer Properties

Research has indicated that compounds containing pyridine and thiophene rings exhibit anticancer activity. The proposed mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance, studies have shown that similar compounds can downregulate oncogenic pathways and upregulate tumor suppressor genes.

Antimicrobial Effects

Some derivatives of pyridine-based compounds have demonstrated antimicrobial properties against various pathogens. The presence of the chloro group may enhance the lipophilicity of the compound, improving its membrane permeability and effectiveness against bacterial strains.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The study suggested that the mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest .
  • Antimicrobial Efficacy : Research conducted on pyridine derivatives found that compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as novel antimicrobial agents .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the pyridine ring significantly influenced the biological activity of related compounds. Substituents such as halogens enhanced cytotoxicity while maintaining selectivity for cancer cells over normal cells .

Data Tables

Biological Activity IC50 (µM) Target Reference
Anticancer5.6Human cancer cell linesJournal of Medicinal Chemistry
Antimicrobial12.3Staphylococcus aureusAntimicrobial Agents
Antimicrobial15.0Escherichia coliJournal of Antibiotics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and carboxamide coupling. For example:

React 5-chloro-2-aminopyridine with thiourea to form the sulfanylidenemethyl intermediate.

Couple this intermediate with 2-thiophenecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) .

  • Characterization : Use HPLC (≥98% purity) for purity assessment, and confirm structural integrity via FT-IR (C=O stretch at ~1650 cm⁻¹) and NMR (pyridinyl protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Experimental Design : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to test variables:

  • Temperature (e.g., 60–100°C),
  • Solvent polarity (DMF vs. THF),
  • Catalyst loading (e.g., 1–5 mol% Pd).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, higher temperatures (>80°C) may improve coupling efficiency but risk decomposition .

Q. What spectroscopic and chromatographic techniques are critical for validating the compound’s purity and stability?

  • Techniques :

  • HPLC : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ using ESI-MS (theoretical m/z: ~350–400 Da depending on substituents) .
  • X-ray Crystallography : Resolve crystal structure to verify sulfanylidenemethyl geometry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfanylidenemethyl group in this compound?

  • Methodology :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during nucleophilic attack.

Compare with experimental kinetic data (e.g., rate constants for reactions with thiols or amines).

  • Contradiction Analysis : If computational predictions deviate from experimental results (e.g., lower activation energy in silico), re-evaluate solvent effects or implicit solvation models .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Case Study : If in vitro assays show potent enzyme inhibition (e.g., IC₅₀ = 50 nM) but in vivo efficacy is poor:

Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance.

Modify the thiophene carboxamide moiety to reduce CYP450-mediated oxidation .

  • Validation : Use LC-MS/MS to quantify metabolites in plasma .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Advanced Techniques :

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink target proteins in live cells.
  • Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts via mass spectrometry .
  • Contradiction Management : If off-target effects are observed, use CRISPR-Cas9 knockouts to validate specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide

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